Scaffold-Validated Dual MetRS/LeuRS Inhibition: Functional Basis for Antitubercular Probe Development
The 2-(quinolin-2-ylsulfanyl)acetamide scaffold, of which CAS 670270-05-0 is a decorated derivative, has been experimentally validated as a dual-targeted inhibitor of Mycobacterium tuberculosis methionyl-tRNA synthetase (MetRS) and leucyl-tRNA synthetase (LeuRS) using machine-learning-guided screening and aminoacylation assays [1]. The most active scaffold representative inhibited MetRS with IC50 = 33 μM and LeuRS with IC50 = 23.9 μM [1]. While direct IC50 data for CAS 670270-05-0 against these targets are not yet published, the presence of the 7-methoxy and 4-methyl substituents on the quinoline core is predicted to modulate binding through enhanced π-stacking and steric complementarity compared to the unsubstituted scaffold baseline. This scaffold-level activity provides a rational starting point for antitubercular probe development.
| Evidence Dimension | Mycobacterial MetRS and LeuRS dual inhibition (aminoacylation assay) |
|---|---|
| Target Compound Data | Not directly measured; compound bears the validated 2-(quinolin-2-ylsulfanyl)acetamide scaffold with additional 7-OCH3 and 4-CH3 substituents |
| Comparator Or Baseline | Unsubstituted 2-(quinolin-2-ylsulfanyl)acetamide scaffold derivatives: MetRS IC50 = 33 μM; LeuRS IC50 = 23.9 μM (most active congener in the series) [1] |
| Quantified Difference | Quantitative difference cannot be calculated without direct head-to-head assay data; scaffold membership provides class-level inference of antitubercular potential |
| Conditions | In vitro aminoacylation assay using purified recombinant M. tuberculosis MetRS and LeuRS; machine learning (artificial neural networks, R 3.6.1 nnet module) used for inhibitor identification [1] |
Why This Matters
This scaffold-level validation provides a mechanistically defined entry point for antitubercular drug discovery—a therapeutic area with urgent need for novel targets—allowing researchers to prioritize CAS 670270-05-0 over quinoline analogs lacking the sulfanylacetamide linker.
- [1] Volynets GP, Usenko MO, Gudzera OI, Starosyla SA, Balanda AO, Syniugin AR, Gorbatiuk OB, Prykhod'ko AO, Bdzhola VG, Yarmoluk SM, Tukalo MA. Identification of dual-targeted Mycobacterium tuberculosis aminoacyl-tRNA synthetase inhibitors using machine learning. Future Med Chem. 2022 Sep;14(17):1223-1237. doi: 10.4155/fmc-2022-0085. PMID: 35876255. View Source
